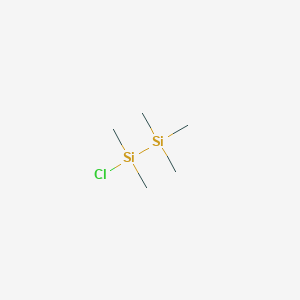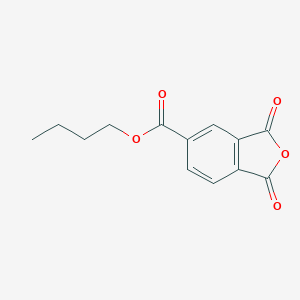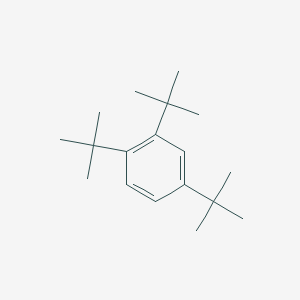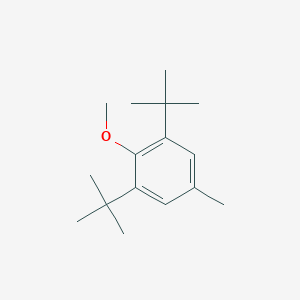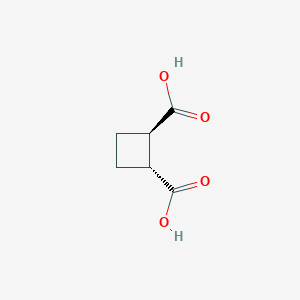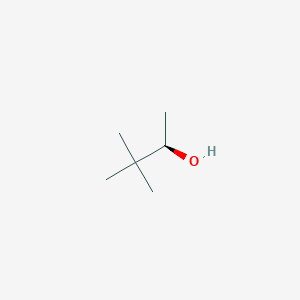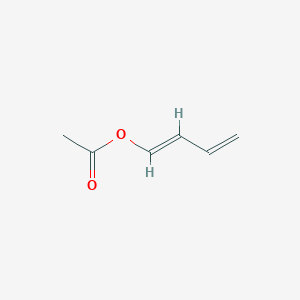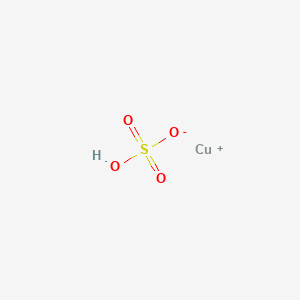
Sulfuric acid, copper salt, basic
Übersicht
Beschreibung
The copper salt of sulfuric acid, also referred to in contexts involving copper-catalyzed reactions, plays a pivotal role in various chemical processes. Its synthesis, structure, and properties are crucial for understanding its application in chemical synthesis and material science.
Synthesis Analysis
Copper salts of sulfuric acid can be synthesized through copper-catalyzed reactions, involving elemental sulfur and various organic compounds. For example, the copper(II)-catalyzed reaction with 2,3-allenoic acids and sulfur dioxide leads to 4-sulfonylated furan-2(5 H)-ones, demonstrating the versatility of copper salts in facilitating complex organic transformations (Zhou, Zhang, Qiu, & Wu, 2019).
Molecular Structure Analysis
The molecular structure of copper sulfuric acid salts varies depending on the specific compound and synthesis method. For instance, the solvothermal synthesis of quaternary copper sulfides reveals a complex three-dimensional framework, indicating the diversity of structures achievable with copper and sulfur chemistry (Liu et al., 2019).
Chemical Reactions and Properties
Copper sulfuric acid salts are involved in a wide range of chemical reactions, such as the copper-catalyzed aerobic decarboxylative sulfonylation of cinnamic acids, demonstrating their significant reactivity and applicability in organic synthesis (Jiang et al., 2014).
Wissenschaftliche Forschungsanwendungen
Water-dispersible Granules : A study focused on creating sulfuric acid copper salt basic 80% water-dispersible granules for potential applications in pesticide formulations. The formulation involved sulfuric acid copper salt basic, wetting agents, dispersing agents, fillers, and disintegrating agents. The granules showed good performance in terms of suspension rate, dispersion time, and decomposition rate of active ingredients, meeting quality standards for water-dispersible granules (Ji Cheng-y, 2015).
Electrochemical Behavior : Research on the electrochemical behavior of copper in sulfuric acid solutions revealed insights into the anodic process involving copper dissolution and film formation. This study aids in understanding the passivation mechanism and corrosion processes of copper in sulfuric acid environments (Moreira et al., 1993).
Copper Recovery : A method for copper recovery from low-grade chalcopyrite concentrate using nitrite salt in sulfuric acid electrolyte was investigated. This hydrometallurgical technique achieved high copper recovery and is seen as an environmentally friendly alternative to traditional smelting processes (Özge Gök & C. Anderson, 2013).
Diffusion Dialysis : A study on the separation of a sulfuric acid and copper sulfate mixture using an anion-exchange membrane in a dialyzer highlighted the potential for efficient acid recovery and salt rejection. This process is significant for industrial applications where separation of these components is required (Bendová & Palatý, 2011).
Corrosion Inhibition : Research on triphenylmethane derivatives as copper corrosion inhibitors in sulfuric acid solutions provided insights into their effectiveness and adsorption behavior. This is relevant in industrial contexts where copper corrosion is a concern (Bastidas et al., 2003).
Copper Powders Recovery : A process for recovering copper powders from solutions using ammonia, sulfur dioxide, and acetonitrile was explored. This study contributes to the field of materials recovery and recycling (Çolak et al., 2003).
Copper Corrosion Inhibition by Halogen-Substituted Derivatives : The use of pyrazolo-pyrimidine derivatives as eco-friendly corrosion inhibitors for copper in sulfuric acid solution was investigated, demonstrating their effectiveness and providing insight into corrosion control methods (Xu et al., 2018).
Safety And Hazards
Sulfuric acid is a corrosive substance, destructive to the skin, eyes, teeth, and lungs. Severe exposure can result in death . Copper sulfate can cause irritation of the eyes, nose, and throat. Breathing in the mist or vapor can cause difficulty in breathing, teeth erosion or the mouth to become sore .
Zukünftige Richtungen
Copper sulfate is widely used in agriculture as a pesticide, germicide, feed additive, and soil additive . It is also used in the preparation of other copper compounds, as a reagent in analytic chemistry, as an electrolyte for batteries and electroplating baths, and in medical practice as a locally applied fungicide, bactericide, and astringent . Future research may focus on the optimization of these applications and the development of new uses for copper sulfate.
Relevant Papers The paper titled “Copper Sulfate (CuSO4): An Efficient Reagent in Organic Synthesis” discusses the use of copper sulfate in organic synthesis . Another paper titled “Reacting copper (II) oxide with sulfuric acid” provides an experimental procedure for the reaction of copper (II) oxide with sulfuric acid .
Eigenschaften
IUPAC Name |
copper(1+);hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPGAHKREIDQEE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuHO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfuric acid, copper salt, basic | |
CAS RN |
1344-73-6 | |
| Record name | Sulfuric acid, copper salt, basic | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, copper salt, basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




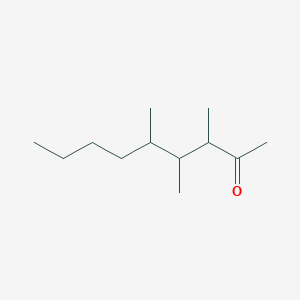


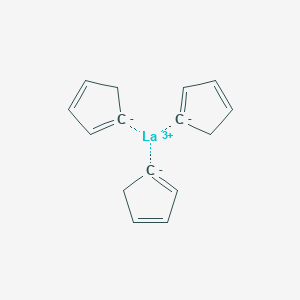
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)
